molecular formula C13H12O B7725203 Benzyl phenyl ether CAS No. 31324-44-4

Benzyl phenyl ether

Cat. No.: B7725203
CAS No.: 31324-44-4
M. Wt: 184.23 g/mol
InChI Key: BOTNYLSAWDQNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl phenyl ether (BPE, C₆H₅-O-CH₂-C₆H₅) is a lignin model compound representing the α-O-4 ether bond prevalent in lignocellulosic biomass and low-rank coal . Its weak ether bond (bond dissociation energy: 56.4 kJ/mol for the benzyl ether bond and 95.7 kJ/mol for the phenyl ether bond) makes it highly reactive under thermal, catalytic, and acidic conditions . BPE is widely used to study lignin depolymerization mechanisms, hydrogenolysis, and solvolysis pathways, providing insights into biomass valorization .

Scientific Research Applications

Catalytic Applications

Hydrogenolysis of Benzyl Phenyl Ether

One of the primary applications of BPE is in catalytic hydrogenolysis, particularly as a model compound for studying lignin degradation. In recent studies, BPE has been subjected to mechanocatalytic hydrogenolysis using nickel catalysts. This method allows for solvent-free reactions that mimic the cleavage of C–O bonds found in lignin .

Mechanism and Products

The hydrogenolysis of BPE typically yields products such as:

  • Toluene
  • Phenol
  • Cyclohexanol

These products are generated through the cleavage of the benzyl ether bond, demonstrating BPE's utility in biomass valorization and the development of sustainable chemical processes .

Experimental Insights

Research indicates that the reaction pathways for BPE closely resemble those observed in thermally catalyzed reactions. The mechanical energy from ball milling enhances the catalytic activity by exposing fresh metallic surfaces on nickel catalysts, thereby facilitating the reaction at room temperature .

Analytical Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is also utilized in NMR spectroscopy as a reference compound due to its well-defined spectral characteristics. Advanced techniques such as HSQC (Heteronuclear Single Quantum Coherence) NMR provide insights into complex mixtures involving BPE, allowing for enhanced resolution and quantification of metabolites .

Quantitative Analysis

The application of quantitative NMR techniques has been pivotal in metabolomics, enabling researchers to analyze the concentration of various compounds in biological samples effectively. BPE serves as a model compound for developing these analytical methods, which can be applied across various fields including food science and clinical diagnostics .

Material Science Applications

Polymer Chemistry

This compound has been investigated for its role in polymer chemistry, particularly in the synthesis of polymeric materials through etherification reactions. Its reactivity allows for the modification of polymer properties, making it valuable in creating specialty polymers with tailored functionalities .

Reactivity with Other Compounds

Research has shown that BPE can undergo various reactions such as:

  • Photo-Claisen rearrangements : This process involves the rearrangement of BPE under UV light in the presence of zeolites, leading to new polymeric structures with unique properties .
  • Decomposition Reactions : Studies have explored the decomposition pathways of BPE under superheated conditions, providing insights into its behavior in high-temperature processes relevant to materials science and energy applications .

Pharmaceutical Applications

Drug Development

This compound derivatives have been explored for their potential pharmaceutical applications. Research has indicated that modifications to the BPE structure can lead to compounds with biological activity, highlighting its importance as a scaffold in drug design .

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives for their pharmacological properties, demonstrating their potential use as therapeutic agents against various diseases .

Mechanism of Action

The mechanism of action for benzyl phenyl ether primarily involves its cleavage under acidic conditions. The strong acid protonates the ether oxygen, turning it into a better leaving group. The resulting halide conjugate base then attacks the protonated ether at the less sterically hindered alkyl substituent, forming a halogen product. The more sterically hindered alkyl substituent is ejected as a leaving group, forming an alcohol product .

Comparison with Similar Compounds

Reactivity in Acidic Cleavage

BPE undergoes selective cleavage with hydroiodic acid (HI) to yield phenol and benzyl iodide via protonation of the ether oxygen and nucleophilic substitution . In contrast:

  • Diphenyl ether (C₆H₅-O-C₆H₅) requires harsher conditions (e.g., concentrated HBr at 200°C) for cleavage due to its higher bond dissociation energy (~270 kJ/mol).
  • Cyclohexyl phenyl ether (C₆H₁₁-O-C₆H₅) produces cyclohexanol and iodobenzene under HI, reflecting the stability of its aliphatic ether bond compared to BPE’s benzylic position .

Table 1: Acidic Cleavage Products of Ethers

Compound Reagent Products Bond Energy (kJ/mol) Reference
Benzyl phenyl ether HI Phenol + Benzyl iodide 56.4 (α-O-4)
Diphenyl ether HBr Phenol + Bromobenzene ~270 N/A
Cyclohexyl phenyl ether HI Cyclohexanol + Iodobenzene ~340

Catalytic Hydrogenolysis

BPE’s α-O-4 bond is cleaved efficiently via hydrogenolysis over transition-metal catalysts:

  • Palladium catalysts: Mechanocatalytic hydrogenolysis of BPE yields toluene (70.7%) and phenol (16.1%) under CO₂ pressure .
  • Vanadium catalysts: Achieve 98% BPE conversion to 4-benzylphenol and 2-benzylphenol via radical pathways .
  • Nickel catalysts: Produce toluene and phenol without detectable benzyl alcohol, highlighting the preferential cleavage of the benzyl ether bond over hydrogenation .

In contrast, dibenzyl ether (C₆H₅-CH₂-O-CH₂-C₆H₅) undergoes full hydrogenation to toluene and methanol, while anisole (C₆H₅-O-CH₃) requires higher temperatures for demethylation.

Table 2: Catalytic Hydrogenolysis Efficiency

Catalyst Substrate Conversion (%) Main Products Conditions Reference
Pd/Al₂O₃ This compound 100 Toluene (70.7%), Phenol 17.7 MPa CO₂, 573 K
V This compound 98 4-Benzylphenol, 2-Benzylphenol 280°C, H₂O
Ni/SiO₂ This compound 100 Toluene, Phenol Mechanocatalytic

Thermal Stability and Pyrolysis

BPE decomposes at 275°C via homolytic cleavage, forming benzyl and phenoxyl radicals that recombine into benzylphenol isomers (67% yield) . Comparatively:

  • Diphenyl ether requires temperatures >400°C for decomposition, yielding biphenyl and phenol.
  • Benzyl methyl ether (C₆H₅-O-CH₃) decomposes at lower temperatures (200°C) to toluene and methanol.

Table 3: Pyrolysis Products of Ethers

Compound Decomposition Temp. (°C) Main Products Reference
This compound 275 Benzylphenol isomers
Diphenyl ether 400 Biphenyl, Phenol N/A
Benzyl methyl ether 200 Toluene, Methanol N/A

Solvolysis and Hydrolysis

In high-temperature aqueous methanol under CO₂, BPE undergoes solvolysis to benzyl methyl ether (16.1%) and monocyclic aromatics (70.7%) . Hydrolysis in water yields phenol and benzyl alcohol, which further alkylates . By contrast:

  • Phenyl ethers (e.g., anisole) resist hydrolysis unless catalyzed by acids or enzymes.
  • Benzyl ethers (e.g., dibenzyl ether) hydrolyze slowly in neutral water but rapidly under acidic conditions.

Biological Activity

Benzyl phenyl ether (BPE) is an organic compound with significant implications in various biological and chemical processes. This article explores the biological activity of BPE, focusing on its mechanisms, effects, and potential applications in different fields.

This compound is characterized by its ether functional group, which contributes to its reactivity and interaction with biological systems. Its molecular structure allows it to participate in various chemical reactions, including hydrolysis and hydrogenolysis, which can lead to the formation of biologically active metabolites.

  • Hydrolysis and Hydrogenolysis :
    • In aqueous environments, BPE undergoes hydrolysis, leading to the formation of phenol and benzyl alcohol. This reaction is catalyzed by hydronium ions and can be significantly accelerated in the presence of catalysts such as Ni/SiO2 or HZSM-5 .
    • The cleavage of the ether bond has been demonstrated to be a critical pathway for the biological activity of BPE, affecting its pharmacological properties.
  • Antifouling Activity :
    • Recent studies have shown that certain derivatives of phenyl ether, including BPE, exhibit potent anti-larval settlement activity against barnacles (e.g., Balanus amphitrite). The effective concentration (EC50) values for these compounds were reported to be lower than 3.05 μM, indicating their potential as environmentally friendly antifouling agents .

Study 1: Blood Pressure Effects

A study examined the effects of related compounds derived from BPE on blood pressure in male cats. The parent compound exhibited significant blood pressure-lowering effects at a dose of 1 mg/kg, suggesting potential therapeutic applications in cardiovascular health .

Study 2: Solvolysis Reactions

Research on the solvolysis of BPE in high-temperature aqueous ethanol solutions revealed that this process can yield monoaromatic compounds such as benzyl alcohol and phenol. The highest yield achieved was 76.7% under optimized conditions (598 K and high-pressure CO2), highlighting BPE's utility in producing valuable chemical intermediates .

Data Table: Biological Activities of this compound Derivatives

Compound Activity EC50 (μM) Notes
This compoundAntifouling< 3.05Effective against barnacle settlement
3'-hydroxy-4'-(beta-diethylaminoethoxy)-3',4'-dihydroseselinBlood Pressure Lowering1 mg/kgSignificant effects observed in feline models
Polybrominated diphenyl ether derivativeAntifoulingNot specifiedConsidered a promising antifouling agent

Chemical Reactions Analysis

Hydrolysis in Aqueous Media

In liquid water at 523 K, BPE undergoes hydrolysis via hydronium ion catalysis to yield phenol and benzyl alcohol as intermediates. Alkylation reactions subsequently form heavier products .

  • Key data :

    • Hydronium ions are generated by water autoionization at elevated temperatures .

    • HZSM-5 zeolite accelerates hydrolysis rates by increasing proton availability (turnover frequency increases by ~150% with 0.1 M H⁺) .

    • Product distribution: Phenol (42–48%), benzyl alcohol (18–23%), and alkylated derivatives (15–20%) after 2 h at 523 K .

Hydrogenolysis with Metal Catalysts

Selective C–O bond cleavage occurs under H₂ using Ni- or Pd-based catalysts:

CatalystConditionsMajor Products (Yield)Selectivity Mechanism
Ni/SiO₂573 K, 3 MPa H₂Toluene (43%), phenol (14%)Direct hydrogenolysis pathway
Ni/HZSM-5573 K, 3 MPa H₂Toluene (30%), phenol (30%)Dual acid/hydrogenation sites
Pd/SiO₂Mechanocatalytic millingToluene (49%), phenol (48%)Synergy of mechanical force/H₂
  • Ni/HZSM-5 achieves balanced CₐₗᵢₚₕₐₜᵢC–O and CₐᵣₒₘₐₜᵢC–O cleavage due to Brønsted acid sites .

  • Mechanocatalytic Pd systems achieve full BPE conversion in 1 h with 80% carbon efficiency .

Acid-Catalyzed Cleavage Pathways

In acidic media (pH < 3), BPE follows Sₙ1 mechanisms :

  • Protonation of the ether oxygen

  • Formation of benzyl carbocation and phenol

  • Carbocation stabilization in nonpolar solvents (e.g., γ-valerolactone) leads to condensation products:

    • o -Benzyl phenol (25–30%)

    • p -Benzyl phenol (15–20%)

    • Dibenzyl ether (5–10%) .

DFT calculations confirm a Gibbs barrier of 145 kJ/mol for hydrolysis in aqueous acid, while nonpolar solvents reduce barriers for condensation by 20–30 kJ/mol .

Solvolysis in Superheated Ethanol/Water

Under high-pressure CO₂ (18 MPa) and 598 K:

  • Ethanol-water (2:1 v/v) maximizes monoaromatic yields (72.9%) through transetherification:

    • Benzyl ethyl ether (10.7%)

    • Benzyl alcohol (19.3%)

    • Phenol (37.9%) .

  • CO₂ suppresses toluene formation by 60% compared to inert atmospheres .

Photochemical and Thermal Reactions

  • Photo-Claisen rearrangement in Y-zeolites produces o -benzyl phenol (85% selectivity) .

  • Thermal decomposition at 623 K with cesium-exchanged heteropolyacids yields aromatics (toluene: 55%, benzene: 25%) via radical pathways .

Comparative Reaction Energetics

Reaction TypeActivation Energy (kJ/mol)Dominant Products
Hydrolysis145Phenol, benzyl alcohol
Hydrogenolysis95–110Toluene, phenol
Acid-catalyzed120–135Condensation derivatives
Thermal pyrolysis180–200Radical-derived oligomers

This synthesis of experimental and computational data demonstrates BPE’s versatility as a lignin model compound. Catalyst design (e.g., bifunctional Ni/HZSM-5) and solvent engineering (e.g., CO₂-expanded ethanol) are pivotal for controlling selectivity toward monoaromatics or functionalized intermediates .

Q & A

Basic Research Questions

Q. What laboratory-scale synthesis methods are effective for producing benzyl phenyl ether, and how can reaction kinetics be analyzed?

this compound can be synthesized via phase-transfer catalysis (PTC) using phenol and benzyl chloride under basic conditions (e.g., NaOH) with tetrabutylammonium bromide as a catalyst. This method is suitable for undergraduate experiments, yielding results in ~1 hour. Reaction kinetics can be monitored using gas chromatography (GC), with analysis times under 15 minutes per injection . Alternative methods include palladium-catalyzed coupling of arylboronic acids with benzyl alcohols in water, utilizing H₂O₂ as a green oxidant .

Q. What products form during acid-catalyzed cleavage of BPE, and what mechanistic insights explain this reactivity?

Heating BPE with hydroiodic acid (HI) produces benzyl iodide and phenol via nucleophilic substitution at the benzyl carbon. The reaction proceeds through an SN2 mechanism, where the iodide ion attacks the less sterically hindered benzyl group, leaving a phenoxide intermediate that protonates to phenol .

Advanced Research Questions

Q. How is BPE used as a model compound in lignin depolymerization studies, and what analytical methods validate its reactivity?

BPE serves as a model for the α-O-4 ether linkage in lignin, a critical target in biomass valorization. Catalytic hydrogenolysis experiments using Pd-Ni nanoparticles on Ce-layered double hydroxides demonstrate selective C–O bond cleavage. Reactivity is validated via GC-MS and NMR, with product yields quantified to assess catalyst efficiency .

Q. What catalytic systems enable selective C–O bond cleavage in BPE under mild conditions, and how do support materials influence activity?

Pd supported on activated carbon (Pd/AC) achieves room-temperature cleavage of BPE into toluene and phenol with >90% selectivity. The activated carbon’s high surface area and mesoporous structure enhance metal dispersion and substrate adsorption. Comparative studies show Pd/AC outperforms homogeneous catalysts in stability and recyclability . Ionic liquids like [bmim][Br] paired with p-toluenesulfonic acid also facilitate cleavage via nucleophilic displacement, yielding phenols under solvent-free conditions .

Q. In photopharmacology, how is BPE incorporated into molecular photoswitches, and what structural modifications enhance light-responsive behavior?

BPE derivatives act as bioisosteres in azobenzene-based photoswitches. Terminal azologization of BPE’s benzyl group enables reversible isomerization between (E)- and (Z)-configurations under light. Structural tuning, such as electron-withdrawing substituents on the phenyl ring, improves photoswitching efficiency and binding affinity to biological targets like sirtuin inhibitors .

Q. What role do solvent systems and high-pressure CO₂ play in BPE solvolysis to monocyclic aromatics?

In high-temperature aqueous methanol under 17.7 MPa CO₂, BPE undergoes solvolysis to yield benzyl methyl ether (16.1%), benzyl alcohol, phenol, and toluene (70.7% total aromatics). CO₂ acts as a co-solvent, lowering the dielectric constant of water and enhancing methanol’s nucleophilicity. Optimal conditions (573 K, 1 h) maximize toluene yield via decarboxylation intermediates .

Q. How do transition metal catalysts like Pd(OAc)₂ enable green synthesis of BPE derivatives in aqueous media?

Pd(OAc)₂ catalyzes the coupling of arylboronic acids with benzyl alcohols in water, using H₂O₂ as a terminal oxidant. This method avoids organic solvents, achieving yields up to 85% with broad substrate scope. Mechanistic studies suggest a Pd⁰/PdII cycle, where H₂O₂ regenerates the active catalyst while oxidizing boronic acids to phenols .

Q. Methodological Considerations

  • Analytical Techniques : GC-MS for quantifying reaction products , XRD for catalyst characterization , and X-ray crystallography for elucidating photopharmacological binding modes .
  • Safety Protocols : Use fume hoods for handling volatile reagents (e.g., benzyl chloride) , and review MSDS for ionic liquids and catalysts .

Properties

IUPAC Name

phenoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTNYLSAWDQNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870813
Record name Benzyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-80-5, 31324-44-4
Record name Benzyl phenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxytoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031324444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl phenyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl Phenyl Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL PHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUE863N0L8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of sodium phenolate trihydrate (10.2 g; 60 mmole) and benzyl chloride (6.4 ml; 56 mmole) in methanol (150 ml) was pumped through the system (15 ml/minute; 146°-7° C.; 1000-1050 kPa). The MeOH was rotary evaporated off and the residue recrystallised from EtOH to afford colourless needles of phenyl benzyl ether (6.9 g; 67% yield), m.p. 36°-36.3° C.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 200 ml-volume flask was charged 1 704 g of metallic magnesium. After displacing the atmosphere with nitrogen, a small amount of iodine was added thereto, followed by heating to activate the magnesium. Ten milliliters of tetrahydrofuran (THF) were added thereto, and a mixture comprising 18.5 g of 4-bromophenyl benzyl ether as prepared in Example 1 and 40 ml of THF was added dropwise to the system from a dropping funnel at room temperature over a period of 30 minutes. The reaction was continued at a refluxing temperature of THF for an additional 2.5 hours to prepare a Grignard reagent. To the resulting Grignard reagent was added a mixture of 10.0 g of (S)-2,6-dimethylheptanal and 30 ml of THF at 15° C., followed by allowing the mixture to react for 2 hours while keeping at that temperature. The reaction mixture was treated with diluted hydrochloric acid, neutralized with a sodium bicarbonate aqueous solution, and washed with water to obtain 21.8 g of a crude product. Purification by silica gel column chromatography (eluent: benzene) yielded 11.8 g (theoretical yield: 47%) of the entitled compound as a viscous yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
1
Quantity
704 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
18.5 g
Type
reactant
Reaction Step Seven
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
(S)-2,6-dimethylheptanal
Quantity
10 g
Type
reactant
Reaction Step Ten
Name
Quantity
30 mL
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
47%

Synthesis routes and methods III

Procedure details

In Scheme 3, the starting phenol is reacted with a benzyl halide in the presence of a base (e.g. sodium amide, triethylamine, sodium hydroxyde, barium oxide, silver oxide, sodium hydride) in an inert solvent (e.g. ether, dimethylsulfoxide, dimethylformamide, tetrahydrofuran) to give a benzyl phenyl ether, which is an example of the derivative of the alkoxyiminocarboxylic acid (V).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

In Scheme 3, the starting phenol is reacted with a benzyl halide in the presence of a base (e.g. sodium amide, triethylamine, sodium hydroxide, barium oxide, silver oxide, sodium hydride) in an inert solvent (e.g. ether, dimethylsulfoxide, dimethylformamide, tetrahydrofuran) to give a benzyl phenyl ether, which is an example of the derivative of the alkoxyiminocarboxylic acid (V).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Phenol (2.836 g, 30 millimoles, Aldrich, 99+%), sodium hydroxide (1.411 g, 35 millimoles, Merck, 97%), and sodium iodide (0.433 g, 3 millimoles, Aldrich, 98%) were dissolved in water (299.19 g). The excess molar concentration of sodium hydroxide of was 0.166. The aqueous phase was introduced into a 3-neck 500 mL reactor immersed in the water bath at 50° C. The mixture consisting of benzyl chloride (3.930 g, 31 millimoles, Aldrich, 97%), Aliquat 336 (2.597 g, 6 millimoles, Aldrich), durene (0.693 g, 5 millimoles, Aldrich, 98%), and toluene (15.02 g, J. T. Baker, ultra-pure). The organic phase:aqueous phase weight ratio was 1:14. The two phase mixture was stirred mechanically (600 rpm) at 50° C. for 90 minutes. The aliquot of the reaction mixture was centrifuged, the phases were separated and the organic phase was injected into a GC column. The yield of benzyl phenyl ether based on the limiting reactant (phenol) was 70%. No byproducts could be detected in the chromatograms representing the reaction mixture.
Quantity
2.836 g
Type
reactant
Reaction Step One
Quantity
1.411 g
Type
reactant
Reaction Step One
Quantity
0.433 g
Type
reactant
Reaction Step One
Name
Quantity
299.19 g
Type
solvent
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step Two
Quantity
0.693 g
Type
reactant
Reaction Step Three
Quantity
2.597 g
Type
catalyst
Reaction Step Four
Quantity
15.02 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzyl phenyl ether
Benzyl phenyl ether
Benzyl phenyl ether
Benzyl phenyl ether
Benzyl phenyl ether
Benzyl phenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.